2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
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Overview
Description
2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with dichloro and methoxybenzyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one typically involves multi-step reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine and 4-methoxybenzylamine.
Formation of Intermediate: The initial step involves the nucleophilic substitution reaction between 2,4-dichloropyrimidine and 4-methoxybenzylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under specific conditions to form the pyrrolo[3,4-d]pyrimidine core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions.
Scientific Research Applications
2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: A related compound with similar structural features but different substituents.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another compound in the pyrrolopyrimidine family with a benzyl group instead of a methoxybenzyl group.
Uniqueness
2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C14H11Cl2N3O2 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(4-methoxyphenyl)methyl]-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H11Cl2N3O2/c1-21-9-4-2-8(3-5-9)6-19-7-10-11(13(19)20)17-14(16)18-12(10)15/h2-5H,6-7H2,1H3 |
InChI Key |
WCBPVMHLKYTROE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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